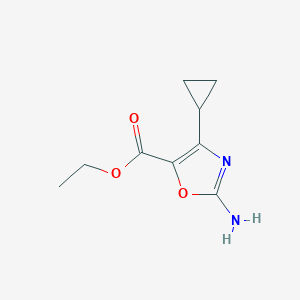

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

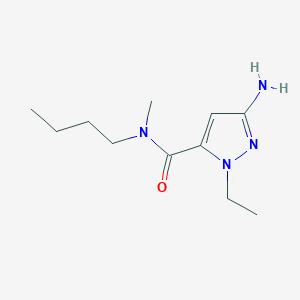

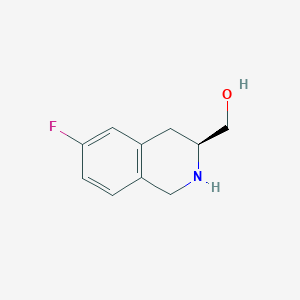

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate consists of a five-membered oxazole ring, which contains an oxygen atom and a nitrogen atom, attached to a cyclopropyl group and an ethyl carboxylate group .科学的研究の応用

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate, shows significant potential in antimicrobial activities. The synthesized derivatives of this compound demonstrated antimicrobial activities against various bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and fungi (C. albicans, A. niger, A. clavatus) (Desai, Bhatt, & Joshi, 2019).

Biological Activities in Hybrid Molecules

In the context of hybrid molecules, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-oxazol(idin)e, have been synthesized, starting from ethyl piperazine-1-carboxylate. These molecules were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Enantioselective Synthesis

Ethyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, another structurally related compound, was synthesized with high optical purity using a Pd-catalyzed amide coupling. This process is significant for creating oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).

Chiral Synthesis from Isoxazolones

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate was used to synthesize 2-aminoalkyloxazole-4-carboxylate esters, showcasing the versatility of these compounds in creating chiral structures without significant racemization (Cox, Prager, & Svensson, 2003).

Antitumor Activities

Research on ethyl 2-amino-2-cyanoacetate, a compound similar in structure, led to the synthesis of oxazofurin, an analogue of the antitumor and antiviral C-nucleoside tiazofurin. Oxazofurin showed cytotoxic properties toward B16 murine melanoma cells, although it was inactive against murine leukemia P388 and L1210 (Franchetti et al., 1990).

特性

IUPAC Name |

ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPOHNANYSGORS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2400787.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2400791.png)

![[4-(Oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B2400797.png)

![N-[6-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2400802.png)